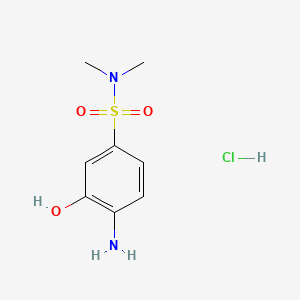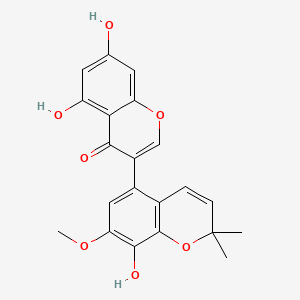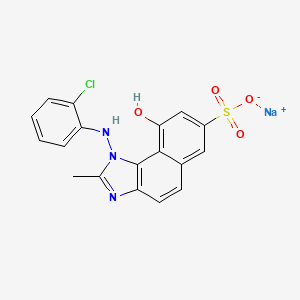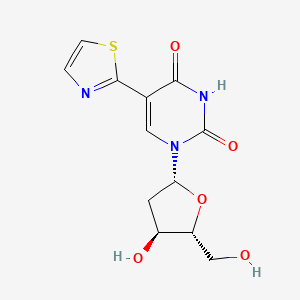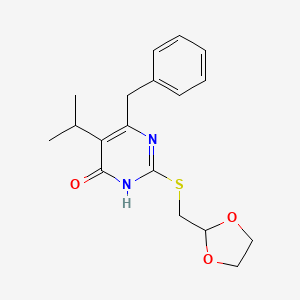
4(1H)-Pyrimidinone, 2-((1,3-dioxolan-2-ylmethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyrimidinone, 2-((1,3-dioxolan-2-ylmethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)- is a complex organic compound that belongs to the pyrimidinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-((1,3-dioxolan-2-ylmethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)- typically involves multi-step organic reactions. Common starting materials might include pyrimidinone derivatives, dioxolane, and thiol compounds. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of pyrimidinone compounds are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. They may also be used in the development of diagnostic tools or as probes in biochemical assays.
Medicine
Medicinal chemistry applications include the investigation of this compound as a potential therapeutic agent. It might be explored for its efficacy in treating diseases such as cancer, infections, or neurological disorders.
Industry
In the industrial sector, such compounds could be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 2-((1,3-dioxolan-2-ylmethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)- would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting various cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrimidinone Derivatives: Compounds with similar core structures but different substituents.
Dioxolane-Containing Compounds: Molecules that include the dioxolane ring.
Thioether-Containing Compounds: Compounds with sulfur-containing linkages.
Uniqueness
The uniqueness of 4(1H)-Pyrimidinone, 2-((1,3-dioxolan-2-ylmethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)- lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
199852-04-5 |
|---|---|
Molecular Formula |
C18H22N2O3S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-benzyl-2-(1,3-dioxolan-2-ylmethylsulfanyl)-5-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H22N2O3S/c1-12(2)16-14(10-13-6-4-3-5-7-13)19-18(20-17(16)21)24-11-15-22-8-9-23-15/h3-7,12,15H,8-11H2,1-2H3,(H,19,20,21) |
InChI Key |
GSYOSEFHNNIGIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(NC1=O)SCC2OCCO2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


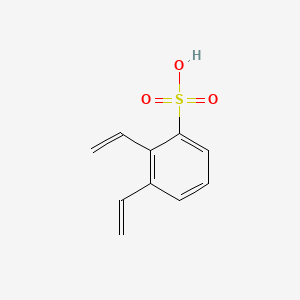
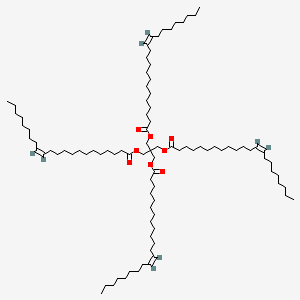

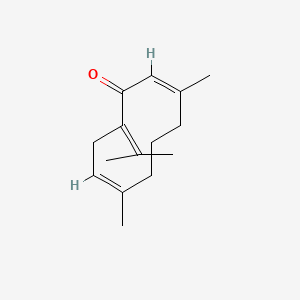

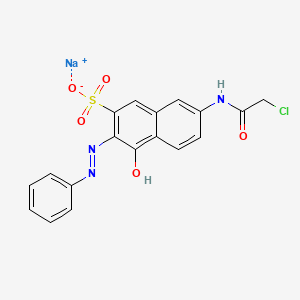
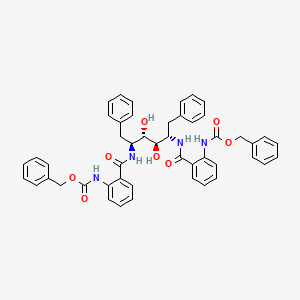
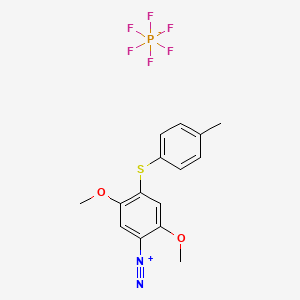
![(4-Bromophenyl)-[4-[4-(dimethylaminomethyl)phenyl]phenyl]methanone](/img/structure/B12693819.png)

